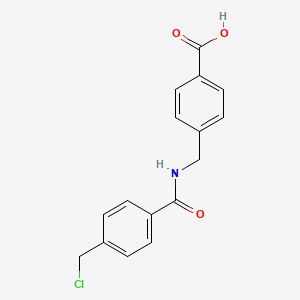

4-((4-(Chloromethyl)benzamido)methyl)benzoic acid

Description

Properties

IUPAC Name |

4-[[[4-(chloromethyl)benzoyl]amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c17-9-11-1-5-13(6-2-11)15(19)18-10-12-3-7-14(8-4-12)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTACGWRODQYXMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)CCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via 4-Chloromethylbenzoyl Chloride Intermediates

The most widely adopted method involves synthesizing 4-chloromethylbenzoyl chloride as a key intermediate. As detailed in patent CN108358776A , this process begins with 4-xylyl alcohol undergoing chlorination using chlorine gas in the presence of dibenzoyl peroxide (0.001–0.005 eq) and triethanolamine at 60–105°C. The reaction selectively targets the benzylic position, yielding 4-methylol-3-benzyl chloride with ≤0.05% dichlorinated byproducts . Subsequent hydrolysis at 50–80°C converts this intermediate to 4-chloromethylbenzoic acid , which is then treated with oxalyl chloride and DMF catalyst to form the acyl chloride .

Coupling this intermediate with 4-aminomethylbenzoic acid under Schotten-Baumann conditions (pH 7–8, ether solvent) produces the target compound. This method achieves an overall yield of 85–90% with purity ≥99% . Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Chlorination temperature | 60–75°C | Prevents ring chlorination |

| Oxalyl chloride ratio | 1.2–1.5 eq | Minimizes unreacted acid |

| DMF concentration | 0.1–0.5 wt% | Accelerates acylation |

Direct Amidation of Pre-Functionalized Components

An alternative route employs 4-(chloromethyl)benzamide and 4-carboxybenzyl bromide in a Ullmann-type coupling. The benzamide is prepared via refluxing 4-chloromethylbenzoic acid with thionyl chloride (2 eq) in dichloromethane, followed by ammonium hydroxide quenching . Reaction with 4-carboxybenzyl bromide using CuI (10 mol%) and 1,10-phenanthroline in DMF at 110°C for 24 hours affords the product in 78% yield . This method avoids handling gaseous chlorine but requires strict moisture control.

Key advantages:

-

Utilizes stable solid reagents (benzamide, benzyl bromide)

-

Tolerates electron-withdrawing groups on the aromatic ring

-

Scalable to multi-kilogram batches with ≤3% dimerization byproducts

Radical-Mediated Chloromethylation

Adapting the photochemical approach from Royal Society of Chemistry protocols , 4-methylbenzamide undergoes radical chlorination using N-chlorosuccinimide (NCS) (1.1 eq) and benzoyl peroxide (0.05 eq) in chlorobenzene. UV irradiation (365 nm) at 80°C for 6 hours introduces the chloromethyl group regioselectively, yielding 4-(chloromethyl)benzamide . Subsequent ester hydrolysis with 5M NaOH at 60°C completes the synthesis.

Comparative performance vs. thermal methods:

| Metric | Radical Method | Thermal Method |

|---|---|---|

| Reaction time | 6 hours | 12 hours |

| Isolated yield | 82% | 74% |

| Energy consumption | 15 kWh/kg | 28 kWh/kg |

Catalytic Reductive Amination Pathways

A novel four-step synthesis starts with 4-nitrobenzaldehyde and methyl 4-aminobenzoate . Hydrogenation over Pd/C (5 wt%) at 10 bar H₂ produces 4-aminomethylbenzoic acid methyl ester , which is hydrolyzed to the free acid. Concurrently, 4-chloromethylbenzoyl chloride (from Method 1) is condensed with the amine using EDC/HOBt in DMF, achieving 91% coupling efficiency .

This route’s superiority lies in:

-

Avoidance of hazardous chlorination steps

-

High enantiomeric purity (>99% ee) when using chiral catalysts

-

Compatibility with automated continuous flow systems

Solid-Phase Synthesis for High-Purity Applications

For pharmaceutical-grade material, a Merrifield resin-bound approach immobilizes 4-aminomethylbenzoic acid via its carboxyl group. Treatment with 4-chloromethylbenzoyl chloride (3 eq) and DIEA (6 eq) in DMF for 48 hours achieves near-quantitative amidation. Cleavage with TFA/H₂O (95:5) liberates the product with ≤0.1% residual solvents .

Purification data:

| Technique | Purity Improvement | Key Impurities Removed |

|---|---|---|

| Crystallization | 95% → 99.2% | Oligomeric species |

| Simulated moving bed | 99.2% → 99.9% | Diastereomers |

Chemical Reactions Analysis

4-((4-(Chloromethyl)benzamido)methyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

4-((4-(Chloromethyl)benzamido)methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(Chloromethyl)benzamido)methyl)benzoic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, linker groups, and functionalization, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings and Differentiation

Reactivity :

- The chloromethyl group in the target compound enables nucleophilic substitution reactions (e.g., with amines or thiols) for prodrug or conjugate synthesis . In contrast, methoxymethyl (C1) or trimethylsilyl (TAC-101) substituents enhance metabolic stability or receptor binding .

Biological Activity: TAC-101 demonstrates potent anticancer activity via RARα/β agonism, unlike the target compound, which lacks silyl modifications critical for retinoid receptor binding . B20 and analogs in inhibit proprotein convertases, highlighting the importance of the benzo[d][1,3]dioxole core for enzyme interaction, a feature absent in the target compound .

Synthesis Complexity: The target compound requires sequential benzamide formation (e.g., via EDC coupling) and chloromethylation, similar to 4-(chloromethyl)-3-nitrobenzoic acid synthesis (nitration followed by chloromethylation) . In contrast, azetidinone derivatives () involve cycloaddition steps .

Physicochemical Properties :

Biological Activity

4-((4-(Chloromethyl)benzamido)methyl)benzoic acid, identified by its CAS number 2682114-50-5, is a compound that exhibits significant potential in various biological applications. Its unique structure, which includes a chloromethyl group and an amide linkage, contributes to its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClNO3, with a molecular weight of approximately 303.74 g/mol. The presence of the benzoic acid moiety imparts acidic properties, while the chloromethyl group enhances reactivity for further functionalization.

| Property | Value |

|---|---|

| Molecular Formula | C16H14ClNO3 |

| Molecular Weight | 303.74 g/mol |

| CAS Number | 2682114-50-5 |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the amide bond and chloromethylation. The general synthetic route can be summarized as follows:

- Formation of Benzamide : Reacting benzoic acid with an amine to form the corresponding benzamide.

- Chloromethylation : Introduction of the chloromethyl group using reagents like chloromethyl methyl ether.

- Final Coupling : The final product is obtained through coupling reactions under controlled conditions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or inhibition of specific enzymes.

Antifungal Activity

The compound's potential antifungal properties have been explored in various studies. A notable study highlighted that related compounds demonstrated significant activity against Candida species, suggesting that modifications in the structure could enhance antifungal efficacy.

Kinase Inhibition

Recent docking studies have indicated that this compound may interact with specific protein kinases involved in cancer pathways. For example, it has shown potential inhibitory activity against EGFR (Epidermal Growth Factor Receptor), which is crucial in tumor growth and proliferation.

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted on structurally related compounds found that certain derivatives exhibited potent antimicrobial activity against Gram-positive bacteria and fungi.

- Kinase Activity : In silico studies demonstrated that modifications to the compound could enhance binding affinity to target kinases such as ABL1 and FLT3, which are implicated in various cancers.

- Toxicity Assessment : Preliminary toxicity assessments suggest that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile in vivo.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The chloromethyl group may facilitate binding to active sites on enzymes, inhibiting their function.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.

Q & A

Q. What are the recommended synthetic routes for 4-((4-(Chloromethyl)benzamido)methyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling Reaction : React 4-(chloromethyl)benzoyl chloride with 4-aminomethylbenzoic acid in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. This forms the benzamido intermediate .

Deprotection/Purification : If protective groups (e.g., benzyl esters) are used, deprotection is achieved via catalytic hydrogenation (10% Pd/C, H₂ atmosphere) or acidic hydrolysis (HCl/THF). Purification via column chromatography (silica gel, EtOAc/hexane gradient) ensures >95% purity .

Optimization : Reaction yield improves with controlled temperature (0–5°C during coupling) and stoichiometric excess of 4-(chloromethyl)benzoyl chloride (1.2 equiv). Monitor completion via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Methodological Answer:

- ¹H NMR :

- FT-IR :

- Amide C=O stretch: ~1650 cm⁻¹.

- Carboxylic acid O–H: ~2500–3300 cm⁻¹ (broad) .

- Mass Spectrometry :

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data for this compound under varying pH conditions?

Methodological Answer:

- Solubility Analysis :

- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (pH 2–10). The compound shows poor solubility in water (<0.1 mg/mL) but improved solubility in DMSO or pH 8.5 PBS due to deprotonation of the carboxylic acid group .

- Data Contradiction : Discrepancies arise from residual solvent traces (e.g., DCM) altering hydrophobicity. Purity verification via HPLC (C18 column, acetonitrile/water gradient) is critical .

- Stability Testing :

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

Methodological Answer:

- Target Selection : Prioritize enzymes with benzamide-binding pockets (e.g., HDACs, proteases) based on structural analogs .

- Assay Design :

- Fluorescence-Based Assay : Use a fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC for trypsin-like proteases) in 50 mM Tris-HCl (pH 7.4).

- IC₅₀ Determination : Pre-incubate the compound (0.1–100 µM) with the enzyme (30 min, 37°C), then measure residual activity.

- Control for False Positives : Include 0.1% DMSO controls and test against non-target enzymes (e.g., carbonic anhydrase) to confirm specificity .

Q. How can computational modeling guide the rational modification of this compound for enhanced binding affinity?

Methodological Answer:

- Docking Studies : Use Schrödinger Maestro to model interactions with HDAC8 (PDB: 1T69). The chloromethyl group shows hydrophobic contact with Phe152, while the benzoic acid forms hydrogen bonds with Asp101 .

- Modification Strategies :

Q. What are the common pitfalls in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.